molecular formula C12H13NO2 B2765087 8-Methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one CAS No. 952710-33-7

8-Methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one

Cat. No.: B2765087
CAS No.: 952710-33-7
M. Wt: 203.241
InChI Key: MBHFEIHWHZHDAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one is a heterocyclic compound with a benzazepine core structure. This compound is known for its potential biological activities and is used in various scientific research fields. Its molecular formula is C12H13NO2, and it has a molecular weight of 203.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into its corresponding alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8-Methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It can be used in the development of new materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 8-Methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Its unique structure makes it a valuable compound for various research applications.

Properties

IUPAC Name

8-methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8-11-7-10(15-2)4-3-9(11)5-6-13-12(8)14/h3-8H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHFEIHWHZHDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=CC(=C2)OC)C=CNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.